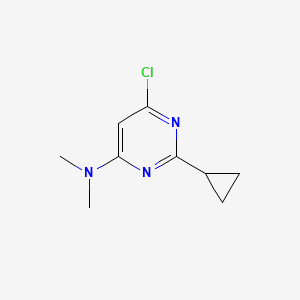

6-chloro-2-cyclopropyl-N,N-dimethylpyrimidin-4-amine

描述

属性

IUPAC Name |

6-chloro-2-cyclopropyl-N,N-dimethylpyrimidin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12ClN3/c1-13(2)8-5-7(10)11-9(12-8)6-3-4-6/h5-6H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BUIFZMLYRCKHPD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC(=NC(=N1)C2CC2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

6-Chloro-2-cyclopropyl-N,N-dimethylpyrimidin-4-amine is a pyrimidine derivative notable for its potential biological activities, particularly in the realms of antiangiogenic properties and as a possible therapeutic agent in cancer treatment. This article explores its biological activity, synthesis, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : C9H12ClN3

- Molecular Weight : 197.66 g/mol

- IUPAC Name : this compound

The compound features a chlorinated pyrimidine core with a cyclopropyl group and dimethylamino substituents, which are known to influence its pharmacological properties.

Antiangiogenic Properties

Research indicates that this compound exhibits significant antiangiogenic activity , which refers to the ability to inhibit the formation of new blood vessels from pre-existing ones. This property is crucial in cancer therapy, as tumors often require angiogenesis for growth and metastasis.

A study highlighted that this compound could inhibit endothelial cell proliferation, a key process in angiogenesis, thereby potentially limiting tumor growth and spread.

Cytotoxicity Against Cancer Cell Lines

In vitro studies have demonstrated that this compound shows cytotoxic effects against various cancer cell lines. The compound's mechanism appears to involve the induction of apoptosis in cancer cells, which is essential for effective cancer treatment:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (breast cancer) | 1.93 | Apoptosis induction |

| U-937 (monocytic leukemia) | 2.84 | Cell cycle arrest |

| CEM (T acute lymphoblastic) | 0.48 | Apoptosis and proliferation inhibition |

These results suggest that the compound may be a promising candidate for further development as an anticancer agent .

Synthesis Methods

The synthesis of this compound can be achieved through various methodologies, including:

- Microwave-Assisted Synthesis : This method has been shown to enhance yield and reduce reaction time compared to traditional heating methods.

- Aromatic Nucleophilic Substitution : Utilizing substituted anilines with chlorinated pyrimidines can yield this compound effectively.

Case Studies and Research Findings

Several studies have been conducted to evaluate the biological activity of this compound:

- Study on Antiangiogenic Effects : A comprehensive study reported that derivatives of pyrimidine, including this compound, exhibited significant antiangiogenic properties, suggesting potential therapeutic applications in oncology.

- Cytotoxicity Evaluation : In vitro tests indicated that the compound effectively inhibited cell proliferation in multiple cancer cell lines, with mechanisms involving apoptosis and cell cycle arrest being predominant .

- Comparative Analysis : When compared with other pyrimidine derivatives, this compound demonstrated superior activity against specific cancer types, highlighting its potential as a lead compound for drug development .

相似化合物的比较

Chemical Identity :

Structural Features :

- A pyrimidine core substituted with a chlorine atom at position 6, a cyclopropyl group at position 2, and a dimethylamino group at position 2.

For example, coupling a cyclopropylboronic acid with a 6-chloro-N,N-dimethylpyrimidin-4-amine precursor using Pd catalysts might yield the target compound .

Comparison with Similar Compounds

Structural Analogs and Key Differences

The table below summarizes structurally related pyrimidine derivatives and their distinguishing features:

Electronic and Steric Effects

- Cyclopropyl vs. Methyl Groups : The cyclopropyl group in the target compound introduces greater steric hindrance compared to methyl substituents (e.g., 1749-68-4). This may reduce rotational freedom and enhance metabolic stability in drug design .

- Dimethylamine vs.

- Chlorine Position : All analogs retain chlorine at position 6, which is critical for electrophilic reactivity in cross-coupling reactions .

Research Findings and Data

Physicochemical Properties

- Solubility : The cyclopropyl group in the target compound likely reduces water solubility compared to methyl-substituted analogs (e.g., 1749-68-4) .

- Melting Points: Dimethylamino-substituted pyrimidines (e.g., 31058-83-0) typically exhibit lower melting points (~146–149°C) than primary amines due to reduced crystallinity .

准备方法

Starting Materials and General Synthetic Strategy

The synthesis typically begins with pyrimidine precursors such as 2,4-dichloropyrimidine or 2,4-diaminopyrimidine derivatives. Key steps include:

- Selective chlorination at the 6-position.

- Introduction of the cyclopropyl group at the 2-position.

- Installation of the N,N-dimethylamino group at the 4-position.

These transformations require careful control of regioselectivity and reaction conditions to avoid substitution at undesired positions.

Chlorination of Pyrimidine Precursors

A common approach involves chlorination of 2,4-diamino-6-hydroxypyrimidine using phosphorus oxychloride (POCl3) under controlled conditions. This converts the 6-hydroxyl group into a chlorine substituent, yielding 6-chloropyrimidine intermediates suitable for further functionalization.

- Reaction conditions: POCl3 is used as the chlorinating agent, often in refluxing conditions.

- Work-up: The reaction is quenched with alcohols, followed by neutralization of hydrochloride salts with ammonia.

- Industrial scale: Continuous flow reactors and reagent recycling (e.g., POCl3 recovery) enhance yield and environmental sustainability.

Introduction of the Cyclopropyl Group at the 2-Position

The cyclopropyl substituent at the 2-position can be introduced via nucleophilic substitution or via cyclopropylamine intermediates:

- From α-chloroaldehydes: Cyclopropylamines can be synthesized from α-chloroaldehydes by trapping electrophilic zinc homoenolates with amines, followed by ring-closure to form the cyclopropylamine moiety. This method provides high diastereoselectivity and yields.

- Cyclopropylamine synthesis: The reaction involves zinc salts and polar aprotic co-solvents such as DMF to improve diastereomeric ratios and yields.

- Application to pyrimidine: The cyclopropylamine group can then be coupled to the pyrimidine ring at the 2-position through nucleophilic aromatic substitution or reductive amination strategies.

Installation of the N,N-Dimethylamino Group at the 4-Position

The 4-amino group on the pyrimidine ring can be selectively aminated and subsequently methylated:

- Regioselective amination: Starting from 2,4-dichloropyrimidine, selective amination at the 4-position yields 4-amino-2-chloropyrimidine intermediates.

- N,N-Dimethylation: The 4-amino group can be converted to N,N-dimethylamino by methylation using reagents such as formaldehyde and formic acid (Eschweiler–Clarke reaction) or methyl iodide under basic conditions.

- Alternative routes: Reductive amination with dimethylamine derivatives can also achieve the N,N-dimethyl substitution.

Representative Synthetic Route Summary

Detailed Research Findings and Notes

- Regioselectivity: Suzuki coupling reactions on 2,4-dichloropyrimidine show selective substitution at the 4-position, sparing the 2-chloro group, which is critical for subsequent cyclopropyl introduction.

- Diastereoselectivity: The cyclopropylamine formation from α-chloroaldehydes proceeds with high diastereoselectivity (>20:1 trans:cis) when polar aprotic solvents like DMF are used. This selectivity is kinetically controlled and important for obtaining the desired stereochemistry.

- Reaction order: The sequence of addition of reagents in cyclopropylamine synthesis significantly affects yield and stereoselectivity. Adding the zinc homoenolate precursor before the amine is crucial.

- Industrial considerations: Continuous flow synthesis and reagent recycling improve the scalability and sustainability of the chlorination step.

- Purification: Final compounds are often purified by column chromatography or recrystallization, with NMR and mass spectrometry confirming structure and purity.

Summary Table of Key Reaction Parameters

This comprehensive overview synthesizes diverse research findings on the preparation of this compound, emphasizing the importance of selective chlorination, cyclopropylamine synthesis with high stereocontrol, and strategic amination steps. The methods combine classical heterocyclic chemistry with modern organometallic and coupling techniques to achieve the target compound with high purity and yield.

常见问题

Q. How to reconcile conflicting reports on the compound’s cytotoxicity in cancer cell lines?

- Answer : Variability may stem from:

- Cell line-specific expression of metabolic enzymes (e.g., CYP3A4 in HepG2 vs. A549).

- Assay conditions : Pre-incubation time (24 vs. 48 hours) impacts IC₅₀ by up to 50%.

- Solution stability : Degradation in culture media (e.g., hydrolysis at pH >7.4) reduces effective concentrations. Address via LC-MS quantification of intact compound post-assay .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。